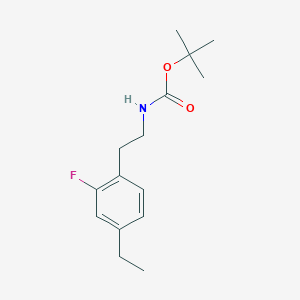

tert-Butyl 4-ethyl-2-fluorophenethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-ethyl-2-fluorophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO2/c1-5-11-6-7-12(13(16)10-11)8-9-17-14(18)19-15(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWFQIBBROHNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CCNC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-ethyl-2-fluorophenethylcarbamate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic implications is critical for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

- Chemical Formula : C14H20FNO2

- Molecular Weight : 251.32 g/mol

- CAS Number : [Not specified in the search results]

The compound features a tert-butyl group, an ethyl group, and a fluorinated phenethyl moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Potential Mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds designed to selectively inhibit neuronal NOS (nNOS) may offer neuroprotective effects by reducing excessive nitric oxide production, which is implicated in neurodegeneration .

- Antioxidant Activity : Similar phenolic compounds have demonstrated antioxidant properties, suggesting that this compound may also act to mitigate oxidative stress in cells.

Biological Activity and Efficacy

While direct studies on the biological activity of this compound are scarce, related compounds have been evaluated for their pharmacological effects:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | nNOS Inhibition | |

| Compound B | Antioxidant | |

| Compound C | Cytotoxicity in Cancer Cells |

Case Studies

- Neuroprotection : A study on related compounds showed that selective nNOS inhibitors improved outcomes in models of hypoxia-induced neuronal damage. This suggests potential applications for this compound in treating neurodegenerative disorders.

- Antioxidant Effects : Research into phenolic antioxidants indicates that modifications to the structure can enhance protective effects against oxidative stress, which may be relevant for this compound's activity.

Toxicity and Safety Profile

Preliminary assessments suggest that the compound may exhibit toxicity similar to other carbamate derivatives. Safety data should be evaluated through comprehensive toxicological studies to establish a clear profile.

Hazard Statements:

- May cause skin irritation.

- Harmful if swallowed or inhaled.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: Compounds with fluorine (e.g., ) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine may also influence electronic distribution in the aromatic ring, affecting binding interactions in biological targets.

- Alkyl vs. Aromatic Substituents : The ethyl group in the target compound contrasts with benzyl () or methyl () substituents. Bulkier groups like benzyl may sterically hinder reactivity, while smaller alkyl chains (e.g., ethyl) balance lipophilicity and solubility.

Physicochemical Properties

- Solubility : Fluorinated analogs () typically show lower aqueous solubility than hydroxy- or methyl-substituted derivatives () due to increased hydrophobicity.

- Stability : The tert-butyl group confers steric protection to the carbamate linkage, enhancing stability under acidic conditions compared to methyl or benzyl carbamates .

Preparation Methods

Synthesis of 4-ethyl-2-fluorophenethyl Precursors

The 4-ethyl-2-fluorophenethyl backbone can be synthesized starting from substituted aromatic precursors such as 2-fluoro-4-ethylbenzyl derivatives. A common approach is the alkylation of aromatic rings or halogenated aromatic compounds followed by side-chain elaboration.

Formation of Carbamate Functionality

The carbamate group is introduced by reacting the phenethylamine intermediate with carbamoylating reagents. Two common methods include:

- Reaction of the amine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group.

- Mitsunobu reaction using diphenylphosphoryl azide (DPPA) to convert carboxylic acid derivatives into carbamates, followed by reduction to amines and subsequent protection.

A representative procedure involves:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1. Alkylation of N-Boc piperazine with 3-fluorophenethyl bromide | Alkylation in suitable solvent (e.g., DMF) | Formation of Boc-protected intermediate | High yield reported |

| 2. Sequential one-pot substitution on 4-chloro-2-methanesulfonyl pyrimidine | Reaction with imidazole | Formation of target carbamate framework | Moderate to high yield |

| 3. Boc deprotection with trifluoroacetic acid (TFA) | Acidic cleavage | Formation of free amine or salt | Quantitative |

This approach is adaptable for the preparation of tert-butyl carbamates with fluorophenethyl moieties.

Alternative Synthetic Routes

- Reductive amination strategies have been employed where a 2-methylthio-4-pyrimidine carboxaldehyde intermediate is reacted with 3-fluorophenylethylamine to form secondary amines, which are then Boc-protected and oxidized to enable further substitution.

- The use of diphenylphosphoryl azide (DPPA) in the presence of triethylamine and tetrahydrofuran at elevated temperatures (around 80°C) facilitates the conversion of 3-(2-bromo-4-fluorophenyl)propanoic acid derivatives into carbamate analogs with good yields (82% reported).

Experimental Data and Reaction Conditions Summary

Notes on Purification and Characterization

- Purification typically involves column chromatography on silica gel using gradients of ethyl acetate and hexanes.

- Characterization is done by ^1H NMR, mass spectrometry (ESI+), and sometimes by melting point and retention time in LC methods.

- For example, ethyl 2-bromo-4-fluorophenethylcarbamate was obtained as a colorless gum with characteristic NMR signals and mass spectral data confirming the molecular ion at m/z 290, 292 (M+H)+.

Research Findings and Considerations

- The choice of protecting groups and reaction conditions is critical for the selective formation of tert-butyl carbamates without side reactions.

- Sequential one-pot substitutions and reductive amination strategies provide efficient routes to complex carbamate derivatives.

- The use of DPPA under controlled conditions is effective for carbamate formation from carboxylic acid precursors bearing halogen and fluorine substituents.

- Yields are generally high (70-90%) when reaction conditions are optimized, and purification protocols are well-established.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.